molecular formula C26H18N2O4S B2461256 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 921799-11-3

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2461256
CAS No.: 921799-11-3
M. Wt: 454.5
InChI Key: AEJLTGNRJPZOBV-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a benzofuran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a benzoyl chloride derivative with a thiourea derivative under acidic conditions.

    Attachment of the Benzofuran Ring: The benzofuran ring is introduced through a Friedel-Crafts acylation reaction, where the thiazole intermediate reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the methoxybenzofuran ring, leading to different chemical and biological properties.

    N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide: Contains additional methoxy groups, which may enhance its solubility and reactivity.

    N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide: Features a butoxy group, potentially altering its lipophilicity and biological activity.

The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide, a compound characterized by its complex structure and potential therapeutic applications, has been the subject of various biological activity studies. This article reviews the current understanding of its biological properties, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C26H22N2O3S
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 955851-32-8

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.

In Vitro Studies

A comparative analysis of various thiazole derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from:

  • Bacillus subtilis : 4.69 to 22.9 µM
  • Staphylococcus aureus : 5.64 to 77.38 µM
  • Escherichia coli : 2.33 to 156.47 µM
    These findings suggest that thiazole derivatives can be effective against a wide range of microbial pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been investigated. A study indicated that certain thiazole compounds exhibited greater anti-inflammatory activity than standard drugs like phenylbutazone, particularly those with specific substitutions on their aromatic rings .

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Studies focusing on structural modifications have revealed that certain substituents enhance the compound's selectivity against tumor cells while minimizing toxicity to normal tissues.

Case Studies

In vitro assays have shown that derivatives with hydroxyl or methoxy groups in specific positions significantly increase antiproliferative activity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF722
Compound CA54910

These results indicate a strong correlation between structural modifications and biological activity .

Structure–Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups (like methoxy) enhances biological activity by improving solubility and bioavailability. Conversely, electron-withdrawing groups tend to reduce activity due to decreased interaction with biological targets.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O4S/c1-31-19-14-8-13-18-15-20(32-23(18)19)25(30)28-26-27-21(16-9-4-2-5-10-16)24(33-26)22(29)17-11-6-3-7-12-17/h2-15H,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJLTGNRJPZOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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